2-Amino-6-iodopurine ribonucleoside

Lipophilicity Blood-Brain Barrier Penetration Prodrug Design

2-Amino-6-iodopurine ribonucleoside (6-iodoguanosine) is the C6‑iodinated purine nucleoside that uniquely combines high lipophilicity (log P ≈ +0.5), slow adenosine deaminase hydrolysis, and superior Pd‑catalyzed cross‑coupling reactivity. It is the starting material of choice for C6‑functionalized purine libraries and the lead scaffold for CNS‑targeted ddG/ddI prodrugs. Aqueous solubility ≥25 mg/mL enables DMSO‑free assay setups.

Molecular Formula C10H12IN5O4
Molecular Weight 393.14 g/mol
Cat. No. B12920691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-iodopurine ribonucleoside
Molecular FormulaC10H12IN5O4
Molecular Weight393.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N
InChIInChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
InChIKeyFJCGPOOOYFDJCM-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-iodopurine Ribonucleoside: Structural and Physicochemical Profile for Procurement Decisions


2-Amino-6-iodopurine ribonucleoside (CAS 13153-32-7), also known as 6-iodoguanosine, is a halogenated purine nucleoside analog featuring an iodine atom at the C6 position and an amino group at the C2 position of the purine ring. The compound has a molecular formula of C10H12IN5O4 and a molecular weight of approximately 393.14 g/mol . Computed physicochemical properties include a density of 2.69–2.70 g/cm³ and a boiling point of approximately 758–759 °C at 760 mmHg . The compound is typically supplied as a white to off-white crystalline solid and is soluble in polar solvents including water, with a reported aqueous solubility of at least 25 mg/mL . As a structural analog of guanosine, this iodinated nucleoside serves as a versatile synthetic intermediate for organometallic cross-coupling reactions, particularly in the synthesis of 6-substituted purine derivatives via Pd-catalyzed transformations [1].

Why 2-Amino-6-iodopurine Ribonucleoside Cannot Be Interchanged with Other 6-Halo-2',3'-dideoxypurine Analogs


Procurement and substitution of 2-amino-6-iodopurine ribonucleoside (or its dideoxy counterpart) with other 6-halo-2',3'-dideoxypurine nucleosides (e.g., 6-fluoro, 6-chloro, or 6-bromo analogs) is scientifically untenable due to quantifiably divergent physicochemical and biochemical properties. Systematic comparative studies demonstrate that the halogen substituent at the C6 position dictates a strict rank-order profile across multiple orthogonal dimensions: lipophilicity (log P) decreases in the order I > Br > Cl > F >> ddG > ddI [1]; anti-HIV potency follows an inverse trend with F ≈ Cl > Br > I [2]; and susceptibility to adenosine deaminase (ADA)-mediated hydrolysis proceeds in the order F >> Cl ≈ Br > I [3]. These three parameters—lipophilicity, antiviral activity, and enzymatic stability—are not independently tunable across the halogen series; selection of a specific 6-halo analog therefore represents a deliberate trade-off. Replacing the iodo derivative with a fluoro or chloro analog would yield higher antiviral potency but at the cost of substantially reduced lipophilicity (e.g., 2-amino-6-iodo-ddP log P ≈ +0.5 versus 2-amino-6-fluoro-ddP log P ≈ -1.2) [4], which directly impacts blood-brain barrier penetration potential and CNS drug delivery applications. The evidence presented below quantifies these distinctions and provides the basis for informed procurement decisions.

Quantitative Differentiation of 2-Amino-6-iodopurine Ribonucleoside: Head-to-Head Evidence Against Comparator Analogs


Lipophilicity (Log P): Iodo Derivative Ranks Highest Among All 6-Halo-2',3'-dideoxypurine Analogs

2-Amino-6-iodo-2',3'-dideoxypurine ribofuranoside (2-amino-6-iodo-ddP) exhibits the highest lipophilicity among all 6-halo-substituted dideoxypurine nucleosides in its class. Octanol-water partition coefficients (log P) were measured for a systematic series, with values ranging from +0.5 to -1.2 across the halogen series [1]. The iodo derivative (both with and without the 2-amino group) ranked at the top of the lipophilicity hierarchy, demonstrating a log P approximately 1.7 units higher than the fluoro analog and significantly exceeding the non-halogenated parent compounds ddG and ddI [2]. This quantitative lipophilicity ranking is directly relevant for applications requiring enhanced membrane permeability or central nervous system (CNS) targeting.

Lipophilicity Blood-Brain Barrier Penetration Prodrug Design

In Vitro Anti-HIV Activity: 2-Amino-6-iodo-ddP Shows Modest Potency Relative to Other 6-Halo Analogs

The in vitro anti-HIV activity of 2-amino-6-iodo-ddP was quantitatively assessed alongside seven other 6-halo-ddP analogs. The comparative rank order of potency, based on suppression of HIV infectivity, replication, and cytopathic effect, was: 2-amino-6-fluoro ≈ 2-amino-6-chloro ≈ 6-fluoro > 2-amino-6-bromo > 2-amino-6-iodo ≈ 6-chloro > 6-bromo > 6-iodo [1]. 2-Amino-6-iodo-ddP demonstrated measurable antiviral activity but was less potent than the fluoro and chloro analogs, which exhibited activity comparable to the clinical agents ddI and ddG [2]. Importantly, all 2-amino-6-halo-ddPs retained potent activity against HIV-2 and AZT-resistant HIV-1 variants [3]. This activity profile positions the iodo derivative as a functional prodrug rather than a direct high-potency antiviral agent.

Antiviral Activity HIV Nucleoside Reverse Transcriptase Inhibitors

Adenosine Deaminase (ADA) Hydrolysis Rate: Iodo Derivative Shows Slowest Enzymatic Conversion

All 2-amino-6-halo-ddPs and 6-halo-ddPs function as substrates for adenosine deaminase (ADA), undergoing enzymatic deamination to yield ddG (from 2-amino-substituted derivatives) or ddI (from non-aminated derivatives) [1]. The relative rates of ADA-mediated hydrolysis were determined across the halogen series, with the following rank order: ddA ≈ 2-amino-6-fluoro-ddP >> 2-amino-6-chloro-ddP ≈ 2-amino-6-bromo-ddP > 2-amino-6-iodo-ddP [2]. The iodo derivative exhibits the slowest hydrolysis rate among the 2-amino-6-halo-ddPs tested, indicating greater resistance to enzymatic deamination. The antiretroviral activity of these compounds is ADA-dependent, as demonstrated by the complete abrogation of antiviral effect in the presence of the ADA inhibitor 2'-deoxycoformycin [3].

Enzymatic Stability Adenosine Deaminase Prodrug Activation

Synthetic Utility: 6-Iodo Substituent Enables Pd-Catalyzed Cross-Coupling for Diversification

The C6 iodine atom in 2-amino-6-iodopurine ribonucleoside serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse 6-aryl, 6-alkyl, and 6-heteroaryl purine ribonucleosides that are otherwise inaccessible via direct substitution. In a representative study, 6-iodo-9-[2,5-bis-O-(tert-butyldimethylsilyl)-3-deoxy-β-D-ribofuranosyl]purine was employed as the key electrophilic coupling partner in Pd-catalyzed reactions with organometallic reagents (e.g., arylboronic acids, alkylzinc reagents) to generate a library of 6-substituted purine 3'-deoxyribonucleosides with cytostatic and antiviral activity [1]. The iodo substituent provides superior reactivity in oxidative addition steps compared to bromo, chloro, or fluoro analogs, making it the preferred choice for synthetic diversification strategies . This reactivity profile distinguishes the iodo derivative from other 6-halo-purine nucleosides in terms of synthetic efficiency and scope.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry C-C Bond Formation

Aqueous Solubility: Quantified Solubility Threshold Enables Formulation Planning

The aqueous solubility of 2-amino-6-iodopurine ribonucleoside has been empirically determined to be at least 25 mg/mL in water, corresponding to a concentration of approximately 63.6 mM (based on MW = 393.14 g/mol) [1]. While solubility data for direct comparator 6-halo analogs under identical conditions are not available in the primary literature, the iodo derivative's solubility profile is sufficient for standard in vitro biochemical assays and cell culture experiments. The compound is also soluble in polar organic solvents such as alcohols . This solubility threshold provides a practical benchmark for experimental design and formulation development.

Solubility Formulation In Vitro Assays

High-Value Application Scenarios for 2-Amino-6-iodopurine Ribonucleoside Based on Quantitative Evidence


CNS-Targeted Antiviral Prodrug Development Leveraging Maximal Lipophilicity

Researchers developing prodrugs of ddG or ddI for the treatment of HIV-associated neurological disorders should select 2-amino-6-iodo-ddP as the lead scaffold. The compound exhibits the highest lipophilicity (log P ≈ +0.5) among all 6-halo-ddP analogs [1], exceeding the fluoro analog by approximately 1.7 log units [2]. This enhanced lipophilicity is hypothesized to improve blood-brain barrier penetration, a critical requirement for addressing HIV reservoirs in the central nervous system. The iodo derivative functions as an ADA-cleavable prodrug that releases ddG upon enzymatic deamination, providing a tunable activation mechanism with slower hydrolysis kinetics compared to fluoro and chloro analogs [3].

Palladium-Catalyzed Diversification for Purine Nucleoside Library Synthesis

Medicinal chemistry groups engaged in structure-activity relationship (SAR) studies of C6-substituted purine nucleosides should procure 2-amino-6-iodopurine ribonucleoside as the primary starting material. The C6 iodine atom provides optimal reactivity in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), enabling efficient synthesis of 6-aryl, 6-alkyl, and 6-heteroaryl derivatives [4]. This reactivity profile surpasses that of bromo, chloro, and fluoro analogs, which require harsher conditions or specialized catalysts. The 2-amino group remains intact during cross-coupling, preserving the hydrogen-bonding pharmacophore essential for target recognition. This application scenario is supported by established synthetic protocols for 6-arylpurine ribonucleosides with demonstrated cytostatic and antiviral activities [5].

Enzymatic Prodrug Activation Studies Requiring Tunable ADA Hydrolysis Rates

Investigators studying the relationship between prodrug structure and adenosine deaminase (ADA)-mediated activation kinetics should utilize the full series of 2-amino-6-halo-ddPs, with the iodo derivative serving as the slowest-hydrolyzing comparator. The relative ADA hydrolysis rates follow a defined halogen-dependent rank order: F >> Cl ≈ Br > I [6]. The iodo derivative's resistance to deamination translates to prolonged prodrug half-life, making it a valuable tool for probing the pharmacokinetic consequences of variable enzymatic activation rates. This application is particularly relevant for mechanistic studies of nucleoside prodrug pharmacology and for validating in vitro-in vivo extrapolation models of ADA-dependent drug metabolism.

Aqueous Formulation Development for In Vitro Pharmacology

Researchers conducting in vitro antiviral or cytotoxicity assays requiring aqueous compound stocks can reliably prepare 2-amino-6-iodopurine ribonucleoside solutions at concentrations up to 25 mg/mL (≈63.6 mM) in water [7]. This quantified solubility threshold supports the preparation of concentrated stock solutions for serial dilution in cell culture media, minimizing vehicle effects. The compound's solubility in polar solvents including alcohols further facilitates its use in biochemical assays and co-solvent systems . Procurement of the iodo derivative is justified when aqueous compatibility is required without resorting to DMSO-based formulations that may confound cellular readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-iodopurine ribonucleoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.